Methyl 18-oxononadecanoate mass spectrometry fragmentation pattern
Methyl 18-oxononadecanoate mass spectrometry fragmentation pattern
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 18-Oxononadecanoate
Executive Summary
Methyl 18-oxononadecanoate is a long-chain fatty acid methyl ester (FAME) featuring a ketone (oxo) functional group near the terminus of its aliphatic chain. This bifunctional nature makes it an interesting subject for mass spectrometric analysis, as its fragmentation pattern is governed by the interplay between the methyl ester and the ketone moieties. This technical guide provides a comprehensive analysis of the predicted fragmentation behavior of methyl 18-oxononadecanoate, primarily under Electron Ionization (EI), which is commonly coupled with Gas Chromatography (GC-MS). We will delve into the characteristic fragmentation mechanisms, including alpha-cleavages and McLafferty rearrangements, driven by each functional group. This document serves as a predictive framework for researchers in lipidomics, metabolomics, and drug development to identify and characterize this molecule and similar long-chain keto-esters.
Introduction to Methyl 18-Oxononadecanoate and its Mass Spectrometric Analysis
Molecular Structure and Properties
Methyl 18-oxononadecanoate possesses a 19-carbon backbone. Its structure is defined by two key functional groups: a methyl ester at the C1 position and a ketone at the C18 position. This structure results in a molecular formula of C₂₀H₃₈O₃ and a monoisotopic mass of 326.2817 Da. The presence of the polar carbonyl groups on a long, nonpolar aliphatic chain gives the molecule amphipathic properties that influence its chromatographic behavior and mass spectrometric ionization.
Table 1: Physicochemical Properties of Methyl 18-Oxononadecanoate
| Property | Value |
| Molecular Formula | C₂₀H₃₈O₃ |
| Monoisotopic Mass | 326.2817 Da |
| Molecular Weight | 326.53 g/mol |
| IUPAC Name | methyl 18-oxononadecanoate |
| SMILES | CC(=O)CCCCCCCCCCCCCCCC(=O)OC |
The Role of Mass Spectrometry
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules.[1] In the context of lipid analysis, GC-MS with Electron Ionization (EI) is a standard method for identifying FAMEs due to the creation of reproducible and information-rich fragmentation patterns that serve as molecular fingerprints.[2][3] For larger or more thermally labile molecules, "soft" ionization techniques like Electrospray Ionization (ESI) are employed, which typically yield intact molecular or pseudo-molecular ions with minimal fragmentation.[4][5][6] Understanding the predictable ways in which a molecule like methyl 18-oxononadecanoate fragments is crucial for its unambiguous identification in complex biological matrices.
Core Principles of Fragmentation in Electron Ionization Mass Spectrometry (EI-MS)
Under EI conditions (typically 70 eV), a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a high-energy radical cation known as the molecular ion (M•⁺).[7][8] This excess energy induces the molecular ion to undergo a series of unimolecular decomposition reactions, or fragmentations, to produce smaller charged fragments and neutral radicals.[7][8] The fragmentation pathways are not random; they are dictated by the underlying chemical structure, with cleavages preferentially occurring at sites that lead to the formation of more stable ions or neutrals.[7]
For a bifunctional molecule like methyl 18-oxononadecanoate, ionization can occur at the lone pair electrons of any of the three oxygen atoms.[9] The resulting fragmentation is a composite of pathways initiated at these different sites.
Predicted EI Fragmentation Pattern of Methyl 18-Oxononadecanoate
The EI mass spectrum of methyl 18-oxononadecanoate is predicted to be a composite of fragments derived from its two key functional groups. A weak or absent molecular ion peak at m/z 326 is expected, which is typical for long-chain aliphatic esters.[3][10]
Fragmentation Directed by the Methyl Ester Group
The methyl ester moiety at the C1 position initiates several characteristic fragmentation pathways common to all FAMEs.
-
McLafferty Rearrangement: This is a hallmark fragmentation for long-chain esters.[10] It involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the elimination of a neutral alkene. For FAMEs, this rearrangement produces a highly characteristic and often abundant ion at m/z 74 . The presence of this ion is strong evidence for a methyl ester of a saturated aliphatic chain.
-
Alpha-Cleavage (α-cleavage): This involves the cleavage of the bond adjacent to the carbonyl group. The most common α-cleavage for methyl esters is the loss of the methoxy group as a radical (•OCH₃), resulting in an acylium ion at [M-31]⁺ , or m/z 295.
-
Beta-Cleavage (β-cleavage): Cleavage of the C2-C3 bond with an accompanying hydrogen rearrangement can lead to the loss of a neutral fragment, producing an ion at m/z 87 .
-
General Alkyl Fragmentation: The long hydrocarbon chain will also undergo fragmentation, producing a series of carbocation clusters separated by 14 Da (corresponding to CH₂ units), though these are generally of low diagnostic value.
Fragmentation Directed by the 18-Oxo (Ketone) Group
The ketone at the C18 position provides a second major site for charge localization and directs a distinct set of fragmentations.
-
Alpha-Cleavage (α-cleavage): This is the most significant fragmentation pathway for ketones.[11] Cleavage occurs at the C-C bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions.
-
Cleavage of the C17-C18 bond: This results in the loss of a methyl radical (•CH₃) to form a large acylium ion at [M-15]⁺ , or m/z 311. It also produces a complementary acylium ion at m/z 43 ([CH₃CO]⁺), which is expected to be a very prominent peak in the spectrum.
-
Cleavage of the C18-C19 bond: This cleavage is not possible as there is no C19-C20 bond. The cleavage is between C17-C18 and the terminal methyl group.
-
-
McLafferty Rearrangement: The ketone can also undergo a McLafferty rearrangement if a gamma-hydrogen is available. In this case, a hydrogen from C16 can be transferred to the keto-oxygen, leading to the cleavage of the C17-C18 bond and the formation of an enol radical cation at m/z 58 . This peak is considered diagnostic for aliphatic ketones.[11]
Summary of Predicted Key Diagnostic Ions
The combination of these pathways leads to a predictable, albeit complex, mass spectrum. The most informative peaks for structural elucidation are summarized below.
Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of Methyl 18-Oxononadecanoate
| m/z | Proposed Identity / Origin | Diagnostic Value |
| 326 | Molecular Ion [M]⁺ | Low (likely weak or absent) |
| 311 | [M - CH₃]⁺ | High (α-cleavage at ketone) |
| 295 | [M - OCH₃]⁺ | Medium (α-cleavage at ester) |
| 87 | [CH₃OOC(CH₂)₂]⁺ | Medium (β-cleavage at ester) |
| 74 | [CH₂(OH)C(OCH₃)]⁺ | Very High (McLafferty at ester) |
| 58 | [CH₂(OH)C(CH₃)]⁺ | High (McLafferty at ketone) |
| 43 | [CH₃CO]⁺ | Very High (α-cleavage at ketone) |
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation routes for methyl 18-oxononadecanoate under electron ionization.
Caption: Mechanisms for two key fragmentation reactions.
Experimental Protocol for GC-MS Analysis
This protocol provides a standardized workflow for the analysis of methyl 18-oxononadecanoate.
Sample Preparation
For samples containing the free fatty acid, derivatization to the methyl ester is required to increase volatility for GC analysis.
-
Esterification: Accurately weigh ~5 mg of the lipid sample into a reaction vial.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 80°C for 2 hours.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.
-
Centrifuge at low speed to achieve phase separation.
-
Carefully transfer the upper hexane layer containing the FAME to a clean GC vial.
Instrumentation and Parameters
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Standard non-polar column suitable for FAMEs. |
| Injection Volume | 1 µL | |
| Injector Temp | 280°C | Ensures complete volatilization. |
| Mode | Splitless | For trace-level analysis. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min | Provides good separation for long-chain FAMEs. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard for creating searchable library spectra. |
| Ion Source Temp | 230°C | |
| Quadrupole Temp | 150°C | |
| Electron Energy | 70 eV | Standardized energy for spectral reproducibility. [7] |
| Mass Range | m/z 40 - 400 | Covers the expected molecular ion and key fragments. |
Conclusion
The mass spectrometry fragmentation pattern of methyl 18-oxononadecanoate is predicted to be a rich tapestry of ions derived from its constituent functional groups. While a molecular ion at m/z 326 may be of low abundance, the spectrum will be defined by highly diagnostic fragments. The presence of a prominent m/z 74 peak signals a saturated FAME, while the combination of a strong m/z 43 peak and a diagnostic m/z 58 peak points unambiguously to a methyl ketone located at the terminus of the chain. By understanding these fundamental fragmentation pathways, researchers can confidently identify this molecule and structurally similar compounds, facilitating advancements in metabolic research and drug development.
References
-
MDPI. (2021, January 7). Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. [Link]
-
ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of.... [Link]
-
Ranatunga, T. A., et al. (2011). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 52(8), 1569–1578. [Link]
-
NIST. Methyl 18-methylnonadecanoate. NIST Chemistry WebBook. [Link]
-
ACS Publications. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 10(9), 864–874. [Link]
-
PubChem. Methyl 18-methylnonadecanoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. GC-MS spectra of methyl 18-methylnonadecanoate(0.71%, RT: 24.500) from M. capitatum leaf extract. [Link]
-
Murphy, R. C. (2009). Mass Spectrometric Analysis of Long-Chain Lipids. The AOCS Lipid Library. [Link]
-
NIST. Mass spectrum (electron ionization) of Methyl 18-methylnonadecanoate. NIST Chemistry WebBook. [Link]
-
University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
University of Florida. Interpretation of mass spectra. [Link]
-
RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
NIST. Notes on data from NIST Standard Reference Database 69. NIST Chemistry WebBook. [Link]
-
Han, X., & Cheng, H. (2005). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 16(11), 1847–1857. [Link]
-
NIST. Gas Chromatography data for Methyl 18-methylnonadecanoate. NIST Chemistry WebBook. [Link]
-
MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]
-
ChemRxiv. Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]
-
Spectroscopy Online. (2025, November 30). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]
-
University of California, Davis. Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. jeol.com [jeol.com]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. thiele.ruc.dk [thiele.ruc.dk]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
